4,6-Dihydroxy-2-methylnicotinic acid
Overview
Description
4,6-Dihydroxy-2-methylnicotinic acid is a chemical compound with the molecular formula C7H7NO4. It is a derivative of nicotinic acid and is characterized by the presence of hydroxyl groups at the 4 and 6 positions and a methyl group at the 2 position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxy-2-methylnicotinic acid can be achieved through several methods. One common approach involves the hydroxylation of 2-methylnicotinic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogen or alkyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehydroxylated derivatives .
Scientific Research Applications
4,6-Dihydroxy-2-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activities or by acting as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-6-methylnicotinic acid
- 2,6-Dihydroxy-4-methylnicotinic acid
- 4,6-Dihydroxy-3-methylnicotinic acid
Uniqueness
4,6-Dihydroxy-2-methylnicotinic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-3-6(7(11)12)4(9)2-5(10)8-3/h2H,1H3,(H,11,12)(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKUGKPCUCOBMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=O)N1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716129 | |
Record name | 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-47-5 | |
Record name | 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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